molecular formula C6H6N2Na2O3 B12649502 Sodium 5-ethylbarbiturate CAS No. 71720-62-2

Sodium 5-ethylbarbiturate

Cat. No.: B12649502
CAS No.: 71720-62-2
M. Wt: 200.10 g/mol
InChI Key: JCLLKHROWQOZEF-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-ethylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl) malonyl urea with sodium methoxide in a methanol solution. The product is then vacuum dried to obtain the final compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is stable, easy to operate, and has a short production cycle. It ensures high product quality, purity, and yield while minimizing production costs and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-ethylbarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

    Substitution: Often involves halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Sodium 5-ethylbarbiturate has widespread applications in various scientific fields:

Mechanism of Action

Sodium 5-ethylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain. This mechanism involves the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

  • Sodium 5,5-diethylbarbiturate (Barbital sodium)
  • Butabarbital sodium
  • Phenobarbital sodium

Comparison: Sodium 5-ethylbarbiturate is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties. Compared to other barbiturates like Phenobarbital sodium, it has a different duration of action and potency. Butabarbital sodium, on the other hand, is used more commonly as a sedative .

Properties

CAS No.

71720-62-2

Molecular Formula

C6H6N2Na2O3

Molecular Weight

200.10 g/mol

IUPAC Name

disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate

InChI

InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2

InChI Key

JCLLKHROWQOZEF-UHFFFAOYSA-L

Canonical SMILES

CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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